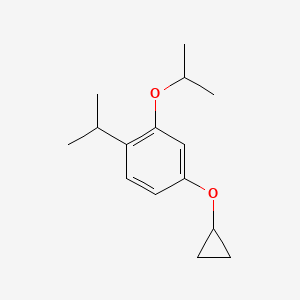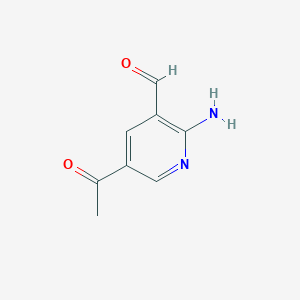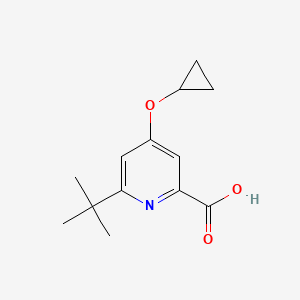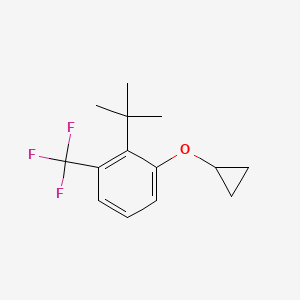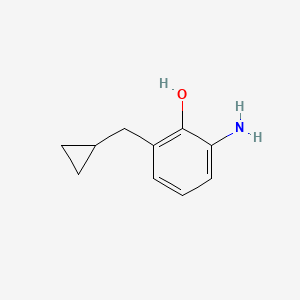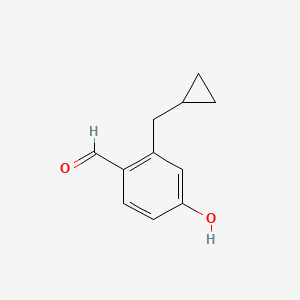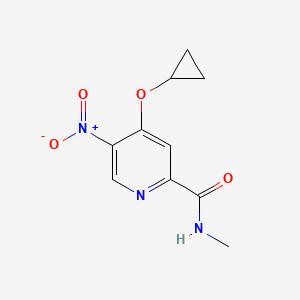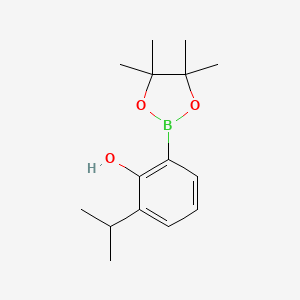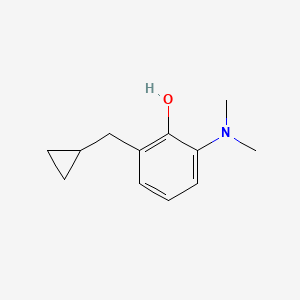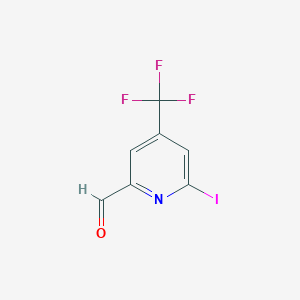
3-Cyclopropoxy-5-isopropyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The reaction conditions are carefully controlled to achieve high regioselectivity and yield.
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often involves large-scale nitration processes. These processes utilize nitric acid as the nitrating agent and are optimized for efficiency and safety . The resulting nitropyridine compounds are then purified using standard techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted nitropyridines, and various functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropyl-2-nitropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, facilitating nucleophilic substitution and redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but different applications.
4-Nitropyridine: Another nitropyridine isomer with distinct chemical properties and uses.
5-Nitropyridine-2-sulfonic acid: A sulfonated nitropyridine with unique industrial applications.
Uniqueness
3-Cyclopropoxy-5-isopropyl-2-nitropyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-nitro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)8-5-10(16-9-3-4-9)11(12-6-8)13(14)15/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZOUBRCKQVHZRIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


